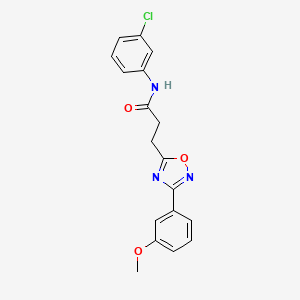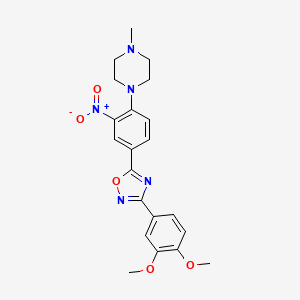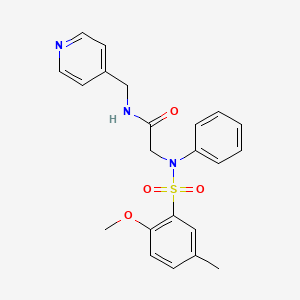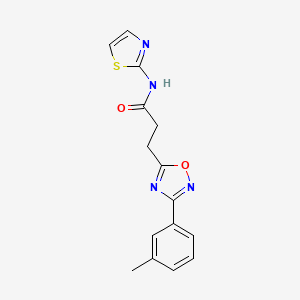
N-(thiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TOTP and is known for its potential applications in the field of medicine and biotechnology.
Mechanism of Action
The mechanism of action of TOTP involves the inhibition of specific enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. TOTP also inhibits the activity of protein kinase C (PKC), which plays a role in cell growth and differentiation. These inhibitory effects contribute to the anti-inflammatory and anti-cancer properties of TOTP.
Biochemical and Physiological Effects:
Studies have shown that TOTP has a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TOTP also induces apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have a neuroprotective effect, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using TOTP in lab experiments is its versatility. It can be used in a variety of assays and experiments to investigate its potential applications in different fields. However, one limitation is that the compound is relatively new and has not been extensively studied. Further research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for research on TOTP. One area of interest is the development of novel drugs based on the compound's chemical structure. Researchers are also investigating its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the potential of TOTP as an anti-cancer agent, particularly in combination with other drugs. Further research is needed to fully understand the potential of this compound in scientific research.
In conclusion, N-(thiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, or TOTP, is a promising compound with potential applications in the fields of medicine and biotechnology. Its unique chemical structure and properties make it a valuable tool for researchers in the field of medicinal chemistry and drug discovery. Further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of TOTP involves the reaction of 2-aminothiazole with m-tolyl isocyanate in the presence of triethylamine. The resulting product is then reacted with ethyl chloroacetate to obtain the final product, N-(thiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. The process can be optimized by adjusting the reaction conditions, such as temperature, pressure, and concentration of reagents.
Scientific Research Applications
The potential applications of TOTP in scientific research are vast. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. TOTP has also been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its unique chemical structure and properties make it a valuable tool for researchers in the field of medicinal chemistry and drug discovery.
properties
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-3-2-4-11(9-10)14-18-13(21-19-14)6-5-12(20)17-15-16-7-8-22-15/h2-4,7-9H,5-6H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIZXILBFUUZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688739.png)
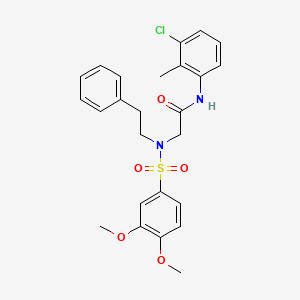

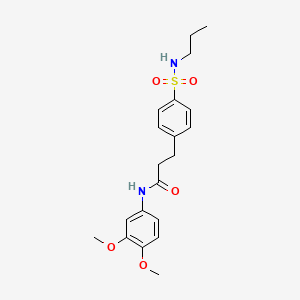
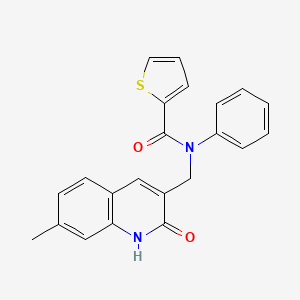
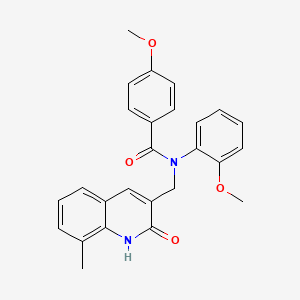
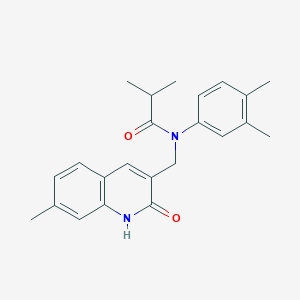

![5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688801.png)
